5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside

Neuroinflammation Isoflavone Glycoside Pharmacology Nitric Oxide Inhibition

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside (CAS 1219001-04-3; also referred to as 6-hydroxygenistein-6,7-di-O-β-D-glucopyranoside) is a diglucosylated isoflavonoid glycoside with a molecular weight of 610.52 g/mol. It belongs to the isoflavonoid O-glycoside subclass of phenylpropanoids and polyketides, and was originally isolated from the flowers of Pueraria lobata along with its mono-methylated analog 5,6,7-trihydroxy-4'-methoxyisoflavone-6,7-di-O-β-D-glucopyranoside.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
Cat. No. B1499364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c28-6-14-18(32)21(35)23(37)26(41-14)40-13-5-12-16(17(31)11(8-39-12)9-1-3-10(30)4-2-9)20(34)25(13)43-27-24(38)22(36)19(33)15(7-29)42-27/h1-5,8,14-15,18-19,21-24,26-30,32-38H,6-7H2/t14-,15-,18-,19-,21+,22+,23-,24-,26-,27+/m1/s1
InChIKeyUZFVFMDEGBUPFO-ZZZQZPNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside: Core Identity and Procurement-Relevant Classification


5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside (CAS 1219001-04-3; also referred to as 6-hydroxygenistein-6,7-di-O-β-D-glucopyranoside) is a diglucosylated isoflavonoid glycoside with a molecular weight of 610.52 g/mol [1]. It belongs to the isoflavonoid O-glycoside subclass of phenylpropanoids and polyketides, and was originally isolated from the flowers of Pueraria lobata along with its mono-methylated analog 5,6,7-trihydroxy-4'-methoxyisoflavone-6,7-di-O-β-D-glucopyranoside [2]. This compound serves as a reference standard and tool compound for studying glycosylation-dependent modulation of isoflavone bioactivity, particularly in neuroinflammation models.

Why 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside Cannot Be Replaced by Common In-Class Analogs


The isoflavonoid space includes widely available aglycones (e.g., genistein) and mono-glucosides (e.g., genistin), but 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is uniquely a 6,7-di-O-β-D-glucopyranoside. Dual glycosylation at both the 6- and 7-positions distinguishes it from the more common 7-O-monoglucosides and from the aglycones. This structural feature critically alters the molecule's physicochemical profile and biological performance. Experimental evidence demonstrates that glycosylation at C-7 substantially attenuates the anti-neuroinflammatory potency of isoflavonoids [1]. Consequently, substituting this diglucoside with a cheaper analog such as genistin (genistein-7-O-glucoside) or the aglycone genistein would produce quantitatively different biological outcomes in nitric oxide inhibition assays, making them non-interchangeable in research settings that depend on precise modulation of microglial activation.

5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside: Comparator-Based Evidence for Scientific Selection


Diglucoside vs. Aglycone: 4- to 47-Fold Weaker Nitric Oxide Inhibition in LPS-Activated Primary Rat Microglia

In a direct head-to-head comparison within the same study, 6-hydroxygenistein-6,7-di-O-β-D-glucopyranoside (Compound 11) exhibited significantly weaker inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) release from primary rat microglia compared to its aglycone counterpart, genistein (Compound 3). The diglucoside showed an IC50 range of 38–62 µM, while genistein demonstrated an IC50 range of 1.3–9.3 µM [1]. The measurable difference quantifies the attenuating effect of dual 6,7-glycosylation on anti-neuroinflammatory activity relative to the 5,6,7,4'-tetrahydroxyisoflavone core itself.

Neuroinflammation Isoflavone Glycoside Pharmacology Nitric Oxide Inhibition

Glycosylation Position Determines Activity: Methoxylated vs. Glycosylated 5,6,7,4'-Tetrahydroxyisoflavone Derivatives in Microglial NO Assay

The paper by Yuan et al. (2009) provides a class-level activity comparison revealing that glycosylation at the C-7 position drastically reduces NO inhibitory activity. While the target diglucoside (Compound 11) gave an IC50 of 38–62 µM, a structurally related compound, 6-hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside (Compound 1), which differs by a 4'-methoxy substituent instead of a 4'-hydroxy, showed little inhibitory activity at all [1]. In contrast, the 4'-methoxylated aglycone irisolidone (Compound 5) was among the most active (IC50 1.3–9.3 µM). This demonstrates that the diglucoside occupies a specific mid-range potency window that is determined by the interplay of A-ring glycosylation and B-ring substitution.

Structure-Activity Relationship Flavonoid Glycochemistry Neuroinflammation

Physicochemical Differentiation: pKa-Based Neutrality vs. Phenolic Aglycone Ionization

According to curated metabolic databases, 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside is classified as an extremely weak base and is essentially neutral at physiological pH (based on its calculated pKa) [1]. This contrasts with phenolic aglycones such as genistein (calculated pKa ~7.1 for the 7-OH) which ionize at physiological pH, influencing passive membrane permeability and subcellular distribution. While direct comparative pKa data for the aglycone versus the diglucoside in the same measurement platform are not available, the class-level inference from glycosylation chemistry is that O-glycosylation masks the ionizable hydroxyls at C-6 and C-7, thereby abolishing two potential sites for pH-dependent ionization.

Physicochemical Characterization Drug-Likeness Profiling Absorption and Distribution

High-Value Application Scenarios for 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside in Research and Industrial Settings


Pharmacological Studies Requiring Attenuated Isoflavone NO-Inhibitory Activity

When experimental designs call for an isoflavone backbone with significantly reduced anti-inflammatory potency relative to genistein, 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside serves as the appropriate probe. The 38–62 µM IC50 range for LPS-induced NO release [1] provides a defined, low-potency window that helps researchers avoid the confounding hyper-efficacy of aglycones and delineate glycosylation-specific effects in microglial neuroinflammation models.

Structure-Activity Relationship Studies Centered on Flavonoid Glycosylation Patterns

The compound is uniquely suited as a 6,7-di-O-glycosyl standard for SAR panels that examine how the number and position of sugar attachments modulate biological activity. As demonstrated by Yuan et al. (2009), contrasting the target diglucoside with its aglycone genistein (IC50 1.3–9.3 µM) and with the inactive 4'-methoxy analog 6-hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside [1] enables a nuanced understanding of how B-ring substitution and A-ring glycosylation cooperate to govern isoflavone bioactivity.

Physicochemical Profiling of Diglycosylated Natural Products for Solubility and Permeability Modeling

With an essentially neutral pKa profile and dual sugar moieties [2], 5,6,7,40-Tetrahydroxyisoflavone-6,7-di-o-b-D-glucopyranoside constitutes a valuable reference standard for experimental determination of logD, aqueous solubility, and Caco-2 permeability within the isoflavonoid class. Procurement of this specific diglucoside enables comparative physicochemical studies against the better-characterized aglycones and 7-O-monoglucosides, generating data critical for bioavailability prediction and formulation design.

Biomarker and Metabolite Identification in Pueraria-Based Phytochemical Research

As one of the two new isoflavone glycosides structurally authenticated from Pueraria lobata flowers by HR-ESI-MS, UV, IR, and 1D/2D NMR [3], this compound is an essential authentic standard for LC-MS/MS-based phytochemical fingerprinting of Pueraria species. Procurement ensures accurate identification and quantification in plant metabolomics studies, where confusion with the co-occurring 5,6,7-trihydroxy-4'-methoxyisoflavone-6,7-di-O-β-D-glucopyranoside must be avoided.

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